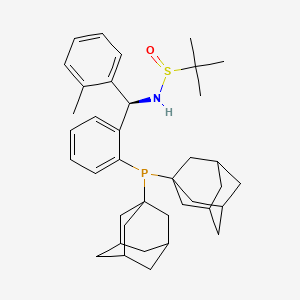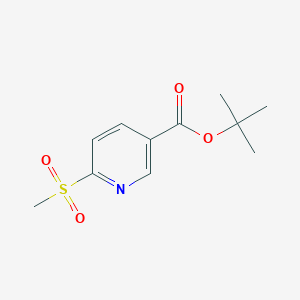
tert-Butyl 6-(methylsulfonyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-(methylsulfonyl)nicotinate is an organic compound with the molecular formula C11H15NO4S It is a derivative of nicotinic acid, featuring a tert-butyl ester group and a methylsulfonyl substituent on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(methylsulfonyl)nicotinate typically involves the esterification of nicotinic acid followed by sulfonylation. One common method includes:
Esterification: Nicotinic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form tert-butyl nicotinate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 6-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 6-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl nicotinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical transformations.
Methyl nicotinate: Similar structure but with a methyl ester group instead of tert-butyl, affecting its steric and electronic properties.
Ethyl 6-(methylsulfonyl)nicotinate: Similar to tert-Butyl 6-(methylsulfonyl)nicotinate but with an ethyl ester group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl ester and methylsulfonyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
tert-butyl 6-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO4S/c1-11(2,3)16-10(13)8-5-6-9(12-7-8)17(4,14)15/h5-7H,1-4H3 |
Clave InChI |
GPIUURHXCHBGRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
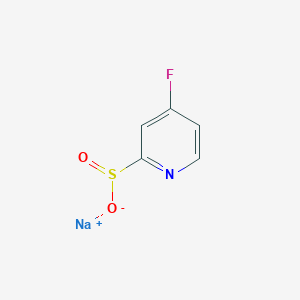
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
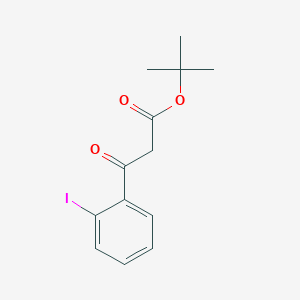
![Benzo[d]isothiazol-6-ylboronic acid](/img/structure/B13659691.png)
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
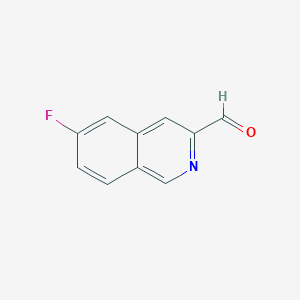
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)
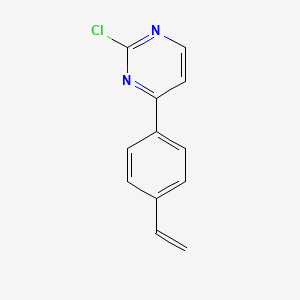
![5,7-Dichloro-2-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13659719.png)
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

